H-D-Ala-DL-Ala-OH
Description
H-D-Ala-DL-Ala-OH is a dipeptide composed of two alanine residues: one in the D-configuration and the other in the racemic DL-form. Its systematic name is D-alanyl-DL-alanine, and it is also referred to as DL-alanyl-DL-alanine in some contexts . This compound is utilized primarily in biochemical research, particularly in studies involving peptidoglycan synthesis, bacterial cell wall metabolism, and enzyme-substrate interactions.
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-2-(2-aminopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m1/s1 |
InChI Key |
DEFJQIDDEAULHB-SRBOSORUSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C(C)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
H-D-Ala-DL-Ala-OH can be synthesized through a series of chemical reactions involving the coupling of D-alanine and L-alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently produce large quantities of the compound. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
H-D-Ala-DL-Ala-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
H-D-Ala-DL-Ala-OH has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is crucial in studying bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It serves as a target for developing new antibiotics that inhibit bacterial cell wall synthesis.
Mechanism of Action
H-D-Ala-DL-Ala-OH exerts its effects by serving as a substrate for the enzyme D-alanine-D-alanine ligase. This enzyme catalyzes the formation of the dipeptide, which is then incorporated into the peptidoglycan layer of bacterial cell walls. The compound’s mechanism of action involves binding to the active site of the enzyme, facilitating the formation of the peptide bond. This process is essential for maintaining the structural integrity of bacterial cell walls .
Comparison with Similar Compounds
Research and Commercial Availability
- Suppliers : this compound is available from specialized suppliers such as Chongqing Chemdad Co., Ltd., and MedChemExpress, emphasizing its niche research applications .
- Synthetic Routes : Typically synthesized via solid-phase peptide synthesis (SPPS) or enzymatic coupling, with purity ≥98% for research-grade material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
